molecular formula C16H3F29O2 B1620825 Methyl perfluoropentadecanoate CAS No. 203303-00-8

Methyl perfluoropentadecanoate

Cat. No.: B1620825
CAS No.: 203303-00-8
M. Wt: 778.15 g/mol
InChI Key: QHUMNQRKSPEXJP-UHFFFAOYSA-N
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Description

Methyl perfluoropentadecanoate is a fluorinated organic compound with the molecular formula C16H3F29O2. It is known for its high thermal stability and unique chemical properties due to the presence of numerous fluorine atoms. This compound is often used in various industrial applications, particularly in the production of specialized coatings and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluoropentadecanoate can be synthesized through the esterification of perfluoropentadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl perfluoropentadecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydroxide or potassium hydroxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile to facilitate the substitution process.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, using sodium hydroxide can result in the formation of a hydroxylated derivative of the original compound.

Scientific Research Applications

Methyl perfluoropentadecanoate has a wide range of applications in scientific research. In chemistry, it is used as a reference standard for the analysis of fluorinated compounds. In biology, it is utilized in studies involving the interaction of fluorinated molecules with biological systems. In medicine, it is investigated for its potential use in drug delivery systems due to its unique chemical properties. Industrially, it is used in the production of high-performance coatings and materials that require exceptional thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of methyl perfluoropentadecanoate involves its interaction with various molecular targets, primarily through its fluorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, resulting in the desired effects. The pathways involved in these interactions are often complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Methyl perfluoropentadecanoate is unique due to its high fluorine content, which imparts exceptional thermal stability and chemical resistance. Similar compounds include perfluorooctanoic acid and perfluorodecanoic acid, which also possess high fluorine content but differ in their chain lengths and specific applications. The uniqueness of this compound lies in its specific balance of properties, making it suitable for specialized industrial and research applications.

List of Similar Compounds:
  • Perfluorooctanoic acid
  • Perfluorodecanoic acid
  • Perfluorododecanoic acid
  • Perfluorotetradecanoic acid

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosafluoropentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H3F29O2/c1-47-2(46)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUMNQRKSPEXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H3F29O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379563
Record name Methyl perfluoropentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203303-00-8
Record name Methyl perfluoropentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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